2-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methylpropionamide
Overview
Description
2-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methylpropionamide is a useful research compound. Its molecular formula is C10H11BrClNO2 and its molecular weight is 292.55 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Applications
2-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methylpropionamide, due to its structural properties, could potentially find applications similar to those of chlorogenic acid and its derivatives, which have been extensively studied for their health-promoting properties. Chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, has demonstrated significant anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities in various studies. These properties make it an attractive candidate for the prevention and treatment of metabolic syndrome and associated disorders. Additionally, chlorogenic acid has shown antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. These antimicrobial properties can be useful for the food industry in its constant search for new and natural molecules for the preservation of food products. Furthermore, its antioxidant activity, particularly against lipid oxidation; protective properties against degradation of other bioactive compounds present in food, and prebiotic activity combine to make chlorogenic acid an excellent candidate for the formulation of dietary supplements and functional foods (Jesús Santana-Gálvez, L. Cisneros-Zevallos, D. A. Jacobo-Velázquez, 2017).
Given the structural similarity and functional groups present in this compound, it could be hypothesized that this compound might exhibit similar bioactive properties, particularly in terms of antimicrobial and antioxidant applications. However, specific research focused on this compound is necessary to confirm its potential applications and effectiveness in these areas.
Environmental and Biodegradation Considerations
Another area of interest could be the environmental behavior and biodegradation potential of this compound, considering the increasing concern regarding the persistence and impact of chemical compounds in the environment. Research on related brominated compounds and their degradation products, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), suggests that these compounds have the potential to cause significant environmental and health impacts due to their persistence and toxicological properties. The biological effects of PBDDs and PBDFs are similar to those of their chlorinated analogs, indicating the importance of understanding the environmental fate and potential degradation pathways of brominated compounds to assess their environmental and health risks accurately (J. Mennear, C. C. Lee, 1994).
Properties
IUPAC Name |
2-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-10(2,11)9(15)13-7-5-6(12)3-4-8(7)14/h3-5,14H,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQCIAHQQWNVRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)Cl)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202453 | |
Record name | 2-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327026-97-1 | |
Record name | 2-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327026-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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